4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-(butan-2-yloxy)benzaldehyde with 7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the butan-2-yloxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
4-(2-butan-2-yloxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-5-13(2)25-18-9-7-6-8-14(18)15-10-19(24)22-16-11-21(3,4)12-17(23)20(15)16/h6-9,13,15H,5,10-12H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIYDOVPQKMEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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